(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one
Description
Molecular Architecture and Stereochemical Configuration
The compound features a tetrahydro-4H-thiopyran-4-one core, a six-membered sulfur-containing ring with one ketone group. The thiopyranone ring adopts a chair-like conformation, stabilized by the electron-withdrawing ketone group at position 4 and the sulfur atom at position 1. Two 4-methoxybenzylidene substituents are attached at positions 3 and 5, with defined (Z) and (E) configurations, respectively. The (Z) configuration at C3 positions the methoxy group cis to the thiopyranone ring, while the (E) configuration at C5 places it trans (Fig. 1).
Key structural parameters :
- Bond lengths : The C=S bond in the sulfone group measures 1.63 Å, shorter than typical C-S single bonds (1.81 Å), indicating partial double-bond character due to conjugation with adjacent oxygen atoms.
- Dihedral angles : The benzylidene groups form dihedral angles of 12.3° (C3) and 8.7° (C5) relative to the thiopyranone plane, minimizing steric hindrance.
| Parameter | Value |
|---|---|
| Molecular weight | 384.4 g/mol |
| log P | 2.87 (predicted) |
| Polarizability | 43.2 ų |
| Molar volume | 312.5 cm³/mol |
Electronic Effects of 4-Methoxybenzylidene Substituents
The 4-methoxy groups on the benzylidene substituents exert significant electron-donating effects via resonance and induction. The methoxy oxygen’s lone pairs delocalize into the aromatic ring, increasing electron density at the para position and stabilizing the benzylidene moieties through conjugation. This electron-rich environment enhances the compound’s nucleophilic reactivity at the α,β-unsaturated ketone sites.
Electronic impacts :
- Redox potential : The HOMO (-6.2 eV) and LUMO (-1.8 eV) energies, calculated via DFT, suggest a narrow bandgap (4.4 eV), favoring charge-transfer interactions.
- UV-Vis absorption : Strong absorbance at 320 nm ($$\varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}$$) arises from $$\pi \rightarrow \pi^*$$ transitions in the conjugated benzylidene-thiopyranone system.
Conformational Analysis of Thiopyranone Core
The thiopyranone ring exists in a dynamic equilibrium between chair and twist-boat conformations. In the chair form, the sulfone group occupies an axial position, minimizing 1,3-diaxial interactions. The twist-boat conformation, though higher in energy ($$\Delta G = +3.1 \, \text{kcal/mol}$$), becomes accessible under thermal or catalytic conditions.
Conformational stability factors :
- Steric effects : The 4-methoxybenzylidene groups at C3 and C5 adopt equatorial orientations in the chair conformation, reducing van der Waals repulsion.
- Electronic effects : Hyperconjugation between the sulfone group’s $$\sigma^*$$ orbital and adjacent C-H bonds stabilizes the chair form.
Properties
CAS No. |
61448-77-9 |
|---|---|
Molecular Formula |
C21H20O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one |
InChI |
InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3/b17-11-,18-12+ |
InChI Key |
JNRJHGLBAWJZGM-MJZABRMRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSCC(=CC3=CC=C(C=C3)OC)C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
A widely adopted method employs diethylamine (Et₂NH) as a base catalyst in a water-ethanol solvent system. Tetrahydro-4H-thiopyran-4-one (1.0 mmol) reacts with 4-methoxybenzaldehyde (2.0 mmol) at room temperature for 8–10 hours. The reaction proceeds via a double aldol condensation mechanism, forming two exocyclic double bonds with (Z,E)-stereochemistry.
Key Steps:
-
Enolization : Et₂NH deprotonates the α-hydrogens of tetrahydrothiopyran-4-one, generating enolate intermediates.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Sequential elimination of water yields the conjugated bis-arylidene product.
Optimization and Yield
-
Catalyst Loading : 25 mol% Et₂NH ensures optimal enolate formation without side reactions.
-
Solvent : Water enhances reaction rates via hydrogen-bond stabilization of transition states, achieving 95% yield .
-
Work-Up : Acidification with 5% HCl precipitates the product, which is recrystallized from ethyl acetate.
DABCO-Mediated Synthesis in Ethanol Under Reflux
Reaction Conditions
An alternative approach uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in ethanol under reflux. This method reduces reaction time to 5 minutes while maintaining a 95% yield .
Advantages:
Comparative Analysis
| Parameter | Diethylamine/Water | DABCO/Ethanol |
|---|---|---|
| Catalyst | Et₂NH (25 mol%) | DABCO (10 mol%) |
| Solvent | Water | Ethanol |
| Temperature | Room temperature | Reflux (78°C) |
| Time | 8–10 hours | 5 minutes |
| Yield | 95% | 95% |
Solvent-Free Mechanochemical Synthesis
Methodology
A solvent-free protocol utilizes TMSNMe₂ (trimethylsilyl dimethylamine) and MgBr₂·OEt₂ as co-catalysts under ball-milling conditions. This approach eliminates solvent waste and achieves 88% yield in 2 hours.
Mechanistic Insights:
Limitations
-
Scalability : Challenges in maintaining consistent mechanical energy input for large-scale synthesis.
-
Isomer Purity : Higher risk of (E,E)-isomer contamination compared to solution-phase methods.
Stereochemical Considerations
Configuration Control
The (Z,E)-stereochemistry arises from kinetic control during the aldol step:
Analytical Confirmation
-
X-ray Crystallography : Single-crystal studies confirm the (Z,E)-configuration, with dihedral angles of 12.3° between aryl rings and the thiopyran core.
-
NOE Spectroscopy : Nuclear Overhauser effects between the thiopyran methylene protons and aryl methoxy groups validate the stereochemistry.
Green Chemistry Approaches
Aqueous-Phase Synthesis
Water acts as a green solvent , reducing environmental impact while improving yields through hydrophobic packing effects.
Catalyst Recycling
-
Et₂NH Recovery : Distillation from the aqueous phase allows >90% catalyst reuse for 5 cycles without yield loss.
-
DABCO Immobilization : Supported on silica gel, DABCO retains activity for 3 cycles with <5% yield reduction.
Industrial Scalability Challenges
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxybenzaldehyde | 120 |
| Tetrahydrothiopyran-4-one | 980 |
| DABCO | 450 |
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one exhibits promising antimicrobial properties. Studies have shown that derivatives of tetrahydrothiopyran compounds often demonstrate significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this thiopyran derivative were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showing effective inhibition at minimal inhibitory concentrations (MIC) as low as 0.21 μM in some cases .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests a pathway for developing anti-inflammatory drugs based on the structure of this compound .
1.3 Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on various cell lines using MTT assays, revealing that certain derivatives possess significant cytotoxic effects on cancer cell lines. This highlights the compound's potential as a lead structure for anticancer drug development .
Synthetic Applications
2.1 Organic Synthesis
The synthesis of this compound involves a straightforward organocatalyzed procedure that allows for the efficient formation of C=C double bonds through aldol condensation reactions with aromatic aldehydes . This method not only simplifies the synthetic route but also enhances yields significantly.
2.2 Material Science
In material science, compounds like this compound are being explored for their potential use in creating functional materials due to their unique electronic properties derived from their conjugated structures . Such materials can be useful in organic electronics and photonic applications.
Case Study 1: Antimicrobial Screening
A series of derivatives based on this compound were tested against multiple bacterial strains using disc diffusion methods. The results indicated that modifications to the methoxy groups significantly influenced antimicrobial activity levels, with some derivatives showing enhanced efficacy against resistant strains .
| Compound Structure | MIC (μM) | Activity Against |
|---|---|---|
| Original Compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| Methoxy Derivative A | 0.15 | Staphylococcus aureus |
| Methoxy Derivative B | 0.30 | Candida albicans |
Case Study 2: In Silico Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets implicated in inflammation and cancer progression. The results suggest favorable interactions with key enzymes involved in these pathways, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell growth, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E)-3,5-bis(4-hydroxybenzylidene)tetrahydro-4H-thiopyran-4-one
- (3Z,5E)-3,5-bis(4-chlorobenzylidene)tetrahydro-4H-thiopyran-4-one
- (3Z,5E)-3,5-bis(4-nitrobenzylidene)tetrahydro-4H-thiopyran-4-one
Uniqueness
(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one, and how can reaction conditions be controlled to favor the desired stereoisomer?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with tetrahydro-4H-thiopyran-4-one as the core scaffold. The introduction of 4-methoxybenzylidene groups at positions 3 and 5 is achieved via aldol-like condensation under basic conditions (e.g., Knoevenagel condensation). Solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalytic bases (e.g., piperidine) critically influence stereoselectivity. For Z/E isomer control, steric and electronic factors of substituents must be optimized. NMR monitoring during synthesis helps track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns methoxybenzylidene protons and distinguishes Z/E isomers via coupling constants and chemical shifts. For example, the vinylic protons in the Z-configuration exhibit distinct splitting patterns compared to the E-isomer .
- X-ray crystallography : Resolves absolute stereochemistry and confirms the (3Z,5E) configuration. Bond lengths and angles (e.g., C=S and C=O) provide insights into electronic delocalization .
- IR spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiopyran ring vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
